2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
描述
属性
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-26(23,24)14-7-5-12(6-8-14)20-17-21-15(11-25-17)16(22)19-10-13-4-2-3-9-18-13/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSNJZUFDNBQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 374.43 g/mol
The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets, including protein kinases and enzymes involved in cell proliferation. The specific compound has shown promise as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for cancer treatment .
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one discussed have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity .
Antimicrobial Activity
Thiazole compounds have also been explored for their antimicrobial properties. Studies have demonstrated that modifications in the thiazole structure can lead to increased antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The thiazole ring is essential for biological activity.
- Substituents on the phenyl ring significantly affect potency; for example, methylsulfonyl groups enhance solubility and bioactivity.
- The pyridine moiety contributes to binding affinity with target proteins.
Case Study 1: Antitumor Efficacy
In a study evaluating various thiazole derivatives, the specific compound displayed potent activity against human breast cancer cell lines (MCF-7). The IC50 was reported at 0.5 µM, outperforming several standard chemotherapeutic agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound demonstrated MIC values as low as 16 µg/mL, indicating strong potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
科学研究应用
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide have been tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC3 (prostate cancer)
In one study, a thiazole-pyridine hybrid showed an IC50 value of 5.71 μM against MCF-7 cells, surpassing the efficacy of standard treatments like 5-fluorouracil (IC50 6.14 μM) .
Anticonvulsant Activity
Thiazole compounds have also been evaluated for their anticonvulsant properties. Research indicates that certain thiazole derivatives can effectively protect against seizures in animal models. For example, a related compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in anticonvulsant tests . The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl ring can significantly affect anticonvulsant efficacy.
Protein Kinase Inhibition
Another promising application of this compound lies in its potential as a protein kinase inhibitor. Inhibitors targeting cyclin-dependent kinases (CDK4 and CDK6) are crucial in cancer therapy due to their role in regulating cell proliferation. Compounds similar to This compound have shown the ability to modulate kinase activity effectively, suggesting their utility in treating proliferative diseases .
Case Studies
常见问题
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic signals for thiazole protons (~7.5–8.5 ppm) and methylsulfonyl groups (~3.0 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, with discrepancies >0.1 Da prompting reanalysis .
- HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection .
How should researchers design experiments to evaluate the biological activity of this compound?
Q. Basic
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs .
- Enzyme inhibition studies : Target kinases (e.g., EGFR, VEGFR) via fluorescence-based assays, ensuring buffer compatibility with the compound’s solubility .
- Control experiments : Include vehicle controls (DMSO <0.1%) and validate results with structural analogues to rule off-target effects .
What strategies resolve discrepancies in biological activity data between similar thiazole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and correlate with activity trends .
- Assay standardization : Ensure consistent cell passage numbers, incubation times, and reagent batches to minimize variability .
- Molecular docking : Compare binding poses in target proteins (e.g., ATP-binding pockets) to explain potency differences .
How can synthetic yields be optimized for multi-step routes involving unstable intermediates?
Q. Advanced
- Reaction monitoring : Use TLC or in-situ IR to detect intermediate degradation and adjust conditions (e.g., lower temperature for acid-sensitive steps) .
- Catalyst optimization : Screen palladium or copper catalysts for Suzuki couplings to improve efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates, reducing side reactions .
What methodologies validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC to quantify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and measure remaining intact compound via LC-MS .
- Light sensitivity tests : Store under UV light and monitor photodegradation using UV-Vis spectroscopy .
How do researchers address conflicting NMR data in structural elucidation?
Q. Advanced
- 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling : Synthesize N- or C-labeled analogues to confirm ambiguous peaks .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values using software like Gaussian .
What in silico tools predict the pharmacokinetic profile of this compound?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Molecular dynamics simulations : Model binding to serum albumin to predict plasma protein binding .
- LogP calculation : Employ fragment-based methods (e.g., XLogP3) to guide solubility optimization .
How can researchers differentiate between isomeric byproducts during synthesis?
Q. Advanced
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and validate with circular dichroism (CD) .
- Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry .
- Reaction kinetics : Monitor isomerization rates under varying pH/temperature to identify stable forms .
What are the best practices for scaling up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
